Threonic acid

Übersicht

Beschreibung

Threonsäure ist eine Zuckersäure, die von Threose abgeleitet ist. Das L-Isomer der Threonsäure ist ein Metabolit von Ascorbinsäure (Vitamin C). Sie ist bekannt für ihr Potenzial in verschiedenen biologischen und chemischen Anwendungen, einschließlich ihrer Rolle bei der Behandlung von androgenetischer Alopezie aufgrund ihrer Fähigkeit, die DKK1-Expression in vitro zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Threonsäure kann mit L-Ascorbinsäure als Rohstoff synthetisiert werden. Das Verfahren beinhaltet die Verwendung von Wasserstoffperoxid als Katalysator und einem Metallhydroxidsalierungsmittel. Die Reaktion wird bei Temperaturen zwischen 0-40 °C für 3-6 Stunden durchgeführt. Nach der Reaktion wird molekularer Sauerstoff aus der Lösung entfernt, und das Produkt wird durch Kristallisation gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Herstellung von L-Threonsäure häufig die Oxidation von L-Ascorbinsäure mit Wasserstoffperoxid. Die Reaktion wird durch die Zugabe eines Metallhydroxidsalierungsmittels erleichtert, das die Reaktionszeit verkürzt und die Ausbeute erhöht. Das resultierende Produkt wird dann durch Kristallisation oder Entsalzungsprozesse gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Threonic acid can be synthesized using L-ascorbic acid as a raw material. The process involves the use of hydrogen peroxide as a catalyst and a metal hydroxide salifying agent. The reaction is carried out at temperatures between 0-40°C for 3-6 hours. After the reaction, molecular oxygen is removed from the solution, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the preparation of L-threonic acid often involves the oxidation of L-ascorbic acid with hydrogen peroxide. The reaction is facilitated by the addition of a metal hydroxide salifying agent, which shortens the reaction time and enhances the yield. The resulting product is then purified through crystallization or desalting processes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Threonsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für ihre Umwandlung in verschiedene Derivate und für ihre Anwendung in verschiedenen Bereichen unerlässlich.

Häufige Reagenzien und Bedingungen

Reduktion: Spezielle Reduktionsmittel können verwendet werden, um Threonsäure in ihre reduzierten Formen umzuwandeln, obwohl detaillierte Bedingungen weniger häufig dokumentiert sind.

Substitution: Metallhydroxide werden bei Substitutionsreaktionen verwendet, um Salze der Threonsäure zu bilden, wie z. B. Calcium-L-Threonat.

Wichtigste gebildete Produkte

Das Hauptprodukt, das aus der Oxidation von Ascorbinsäure gebildet wird, ist L-Threonsäure. Darüber hinaus werden durch Substitutionsreaktionen verschiedene Salze der Threonsäure hergestellt, wie z. B. Calcium-L-Threonat und Magnesium-L-Threonat .

Wissenschaftliche Forschungsanwendungen

Threonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Threonsäure wird für ihre Rolle in biologischen Systemen untersucht, insbesondere als Metabolit von Vitamin C.

Medizin: Forschung hat gezeigt, dass L-Threonsäure die DKK1-Expression hemmen kann, was sie zu einer möglichen Behandlung für androgenetische Alopezie macht.

Wirkmechanismus

Der Wirkmechanismus der Threonsäure beinhaltet ihre Rolle als Metabolit von Ascorbinsäure. Sie verbessert die Aufnahme und Verwertung von Vitamin C im Körper. Im Falle von Magnesium-L-Threonat wurde gezeigt, dass es den Magnesiumspiegel im Gehirn und in den Neuronen erhöht, was möglicherweise die kognitiven Funktionen verbessert, indem es NMDA-Rezeptoren aktiviert und die synaptische Dichte erhöht .

Wirkmechanismus

The mechanism of action of threonic acid involves its role as a metabolite of ascorbic acid. It enhances the absorption and utilization of vitamin C in the body. In the case of magnesium L-threonate, it has been shown to raise magnesium levels in the brain and neurons, potentially improving cognitive functions by activating NMDA receptors and increasing synaptic density .

Vergleich Mit ähnlichen Verbindungen

Threonsäure kann mit anderen Zuckersäuren und Derivaten verglichen werden:

Gluconsäure: Eine weitere Zuckersäure, die von Glucose abgeleitet ist, wird in der Lebensmittel- und Pharmaindustrie eingesetzt.

Ascorbinsäure: Ein bekanntes Vitamin mit antioxidativen Eigenschaften, aus dem Threonsäure abgeleitet ist.

Glykolsäure: Eine Alpha-Hydroxysäure, die in Hautpflegeprodukten aufgrund ihrer exfolierenden Eigenschaften verwendet wird.

Biologische Aktivität

Threonic acid, also known as L-threonic acid, is a sugar acid that serves as a metabolite of vitamin C (ascorbic acid). Its biological activities have garnered attention for their potential implications in various health-related fields, including bone health, neurobiology, and metabolic processes. This article explores the biological activity of this compound, highlighting key research findings, case studies, and pharmacological implications.

1. Pharmacokinetics and Safety

A study on calcium L-threonate, a salt form of L-threonic acid, demonstrated its safety and pharmacokinetic profile in healthy subjects. The research indicated that calcium L-threonate was well tolerated, with no serious adverse events reported. The maximum concentration () was reached at approximately 2 hours post-administration, with a half-life () of around 2.5 hours. Notably, the absorption of L-threonate was enhanced when taken with food, and cumulative urinary excretion over 24 hours represented about 5.9% of the administered dose .

Table 1: Pharmacokinetic Parameters of Calcium L-Threonate

| Dose (mg) | (mg/L) | AUC (h·mg/L) | (h) | (h) |

|---|---|---|---|---|

| 675 | 15.5 | 77.7 | 2.0 | 2.5 |

| 2025 | 42.8 | 220.9 | 2.0 | 2.5 |

| 4050 | Not specified | Not specified | Not specified | Not specified |

2. Role in Bone Health

L-threonic acid has been implicated in promoting bone health through its influence on vitamin C metabolism. It has been shown to enhance the uptake of ascorbic acid in human T-lymphoma cells, which is crucial for osteoblast formation and collagen synthesis . This property suggests that L-threonate may play a significant role in mineralization processes within bone tissue.

Case Study: Osteoporosis Treatment

In preclinical studies, L-threonate was found to inhibit the expression of DKK1 (Dickkopf-related protein 1), which negatively regulates bone formation. This inhibition suggests potential therapeutic applications for osteoporosis treatment by promoting osteoblast activity and enhancing bone density .

3. Neurobiological Effects

L-threonic acid has also been studied for its neurobiological effects, particularly in relation to attention-deficit/hyperactivity disorder (ADHD). A clinical trial involving L-Threonic Acid Magnesium Salt (LTAMS) indicated significant improvements in ADHD symptoms among participants after supplementation over a period of up to 12 weeks. Approximately 47% of subjects showed clinical response based on standardized measures .

Table 2: Clinical Outcomes from LTAMS Supplementation

| Measure | Baseline Score | Post-Supplementation Score | Improvement (%) |

|---|---|---|---|

| CGI-Improvement Score | Varies | ≤2 | Significant |

| AISRS Total Reduction | Varies | ≥25 | Significant |

| Shifting Subscale (BRIEF) | Varies | Improved | Significant |

4. Cognitive Enhancement

Research has shown that magnesium L-threonate (Magtein®), a compound derived from L-threonic acid, can enhance cognitive functions by increasing magnesium levels in the brain. Studies demonstrated that Magtein® improved memory and learning capabilities in both young and elderly rodent models by activating NMDA receptors, which are essential for synaptic plasticity and memory formation .

5. Metabolic Effects and Dietary Sources

This compound is also recognized for its presence in various foods such as fruit juices and processed meats, highlighting its role as a dietary component that can influence metabolic processes related to vitamin C utilization . Its ability to stimulate ascorbic acid uptake further emphasizes its importance in nutrition and health.

Eigenschaften

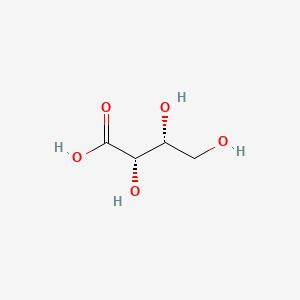

IUPAC Name |

(2S,3R)-2,3,4-trihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJQSOTBSSVTP-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192337 | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20246-26-8, 3909-12-4 | |

| Record name | (2S,3R)-2,3,4-Trihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3909-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003909124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THREONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTD0MI8XRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.